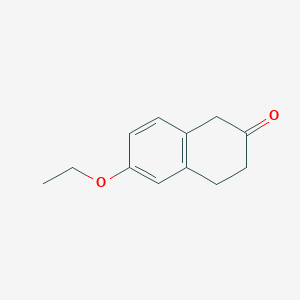












|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)[CH3:2].[CH:14]1C=CC=C[CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-].C=C>ClCCl.O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[CH2:10][C:11](=[O:13])[CH2:15][CH2:14]2)[CH3:2] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
phosphoric pentachloride
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the solution was stirred at room temperature (about 25° C.) for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
|
Type
|
ADDITION
|
|
Details
|
This solution was added dropwise to a mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
Into the reaction solution cooled with ice
|
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane layer was removed
|
|
Type
|
WASH
|
|
Details
|
washed with an 8% hydrochloric acid aqueous solution, water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then the dichloromethane layer was dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |